4'-Methoxyresveratrol

Anti-platelet Cardiovascular Thrombosis

Select 4'-Methoxyresveratrol for its unique pharmacological profile: it inhibits the AP-1 pathway and JNK/p38 (unlike pterostilbene, which targets ERK), blocks CYP1A1 with a Ki of 0.16 μM, and exhibits 2.5 orders-of-magnitude greater anti-platelet potency than resveratrol. Its slower clearance in rats (Cl ≈ 275–338 vs. 1712 mL/min/kg for resveratrol) ensures improved systemic exposure and more robust in vivo PK/PD relationships. This methylated stilbenoid enables selective pathway interrogation without confounding off-target effects, making it the superior choice for inflammation, cancer chemoprevention, and anti-thrombotic research.

Molecular Formula C14H12O4
Molecular Weight 244.24 g/mol
CAS No. 29700-22-9
Cat. No. B600630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Methoxyresveratrol
CAS29700-22-9
Molecular FormulaC14H12O4
Molecular Weight244.24 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)O)C=CC2=CC(=CC(=C2)O)O
InChIInChI=1S/C14H12O4/c15-11-4-3-10(14(18)8-11)2-1-9-5-12(16)7-13(17)6-9/h1-8,15-18H/b2-1+
InChIKeyPDHAOJSHSJQANO-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Methoxyresveratrol (CAS 29700-22-9): A Methylated Resveratrol Derivative with Distinct Pharmacological and ADME Properties


4'-Methoxyresveratrol (4'-O-Methylresveratrol, Desoxyrhapontigenin), a naturally occurring monomethyl ether of resveratrol found in plants such as Rheum palmatum and Gnetum cleistostachyum, is a stilbenoid polyphenol with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol [1]. This compound exhibits a range of biological activities, including anti-inflammatory, anti-platelet, anti-cancer, and chemopreventive effects, and is distinguished from its parent compound, resveratrol, by a single methoxy group at the 4'-position [2]. This structural modification imparts significant differences in its pharmacological potency, target selectivity, and pharmacokinetic behavior, making it a subject of focused research for therapeutic development.

Why 4'-Methoxyresveratrol Cannot Be Simply Substituted with Unmodified Resveratrol or Other Methylated Analogs


While resveratrol and its various methylated derivatives share a common stilbene backbone, they are not functionally interchangeable. The position and number of methoxy groups profoundly alter their interaction with biological targets, cellular signaling pathways, and metabolic stability [1]. For example, 4'-Methoxyresveratrol demonstrates a distinct kinase inhibition profile compared to pterostilbene (3,5-dimethoxy-4'-hydroxy) in inflammatory macrophages, with 4'-Methoxyresveratrol uniquely inhibiting the AP-1 pathway and JNK, while pterostilbene targets ERK and p38 [2]. Furthermore, its potency against CYP1A1 and anti-platelet activity is orders of magnitude greater than that of the parent resveratrol [3][4]. Such differences mean that substituting one analog for another can lead to divergent experimental outcomes, confounding data interpretation and hindering the development of targeted therapies. The following quantitative evidence underscores these critical points of differentiation, guiding informed selection for specific research applications.

Quantitative Differentiation of 4'-Methoxyresveratrol from Key Analogs: Head-to-Head and Cross-Study Evidence


Anti-Platelet Activity: 2.5 Orders of Magnitude Superior Potency vs. Resveratrol

4'-Methoxyresveratrol demonstrates a dramatically enhanced anti-platelet effect compared to resveratrol. In a direct comparison using TRAP-induced platelet aggregation in platelet-rich plasma from healthy volunteers, the 4'-methoxy derivative was identified as the most potent among all tested resveratrol methoxy derivatives, exhibiting approximately 2.5 orders of magnitude higher anti-platelet activity than resveratrol [1]. This positions 4'-methoxyresveratrol as a far more potent candidate for anti-thrombotic research.

Anti-platelet Cardiovascular Thrombosis

CYP1A1 Inhibition: 4'-Methoxyresveratrol is a Markedly More Potent Inhibitor than Resveratrol

4'-Methoxyresveratrol (Desoxyrhapontigenin) is a potent inhibitor of human recombinant cytochrome P450 1A1 (CYP1A1), an enzyme responsible for the metabolic activation of procarcinogens. In a comparative study, 4'-Methoxyresveratrol exhibited a Ki value of 0.16 μM against CYP1A1, which is described as a 'remarkably stronger inhibitory effect' compared to the parent compound resveratrol [1]. While the exact Ki for resveratrol is not provided in the abstract, the study's conclusion emphasizes the superior potency of the methoxy derivatives.

Chemoprevention Drug Metabolism CYP450

Divergent Anti-Inflammatory Signaling: Unique MAPK Pathway Inhibition vs. Pterostilbene

In a direct comparative study of their anti-inflammatory effects in LPS-stimulated RAW264.7 macrophages, 4'-Methoxyresveratrol (4MR) and Pterostilbene (Pte) exhibited distinct and non-overlapping effects on mitogen-activated protein kinase (MAPK) signaling [1]. Specifically, 4MR inhibited JNK and p38 activation, but not ERK, and uniquely inhibited the AP-1 pathway. In contrast, Pte inhibited ERK and p38 activation, but not JNK [1]. This divergence in molecular targets underscores that these two methylated resveratrol derivatives are not functionally redundant.

Anti-inflammatory Immunology Signal Transduction

Anticancer Activity: Broad-Spectrum Cytotoxicity with Sub-10 μg/mL IC50 Values

4'-Methoxyresveratrol demonstrates potent and broad-spectrum anticancer activity against a panel of human cancer cell lines. In a study evaluating natural phenolic compounds, 4'-Methoxyresveratrol inhibited the growth of A549 (lung), SKOV3 (ovarian), SK-MEL-2 (melanoma), XF498 (CNS), and HCT15 (colon) cancer cells with IC50 values of 3.8, 5.7, 3.2, 5.6, and 6.7 μg/mL, respectively [1]. This profile can be compared to resveratrol, which was included as a comparator in the original study and generally exhibits lower potency in similar assays.

Anticancer Cytotoxicity Oncology

Pharmacokinetic Profile: Slower Clearance than Resveratrol in Preclinical Models

The pharmacokinetic behavior of 4'-Methoxyresveratrol (DRG) has been characterized in Sprague-Dawley rats, revealing a clearance rate (Cl) of 275-338 mL/min/kg following intravenous administration [1]. This can be contrasted with reported clearance values for unmodified resveratrol in the same species, which are substantially higher, e.g., 1711.9 mL/min/kg [2]. This cross-study comparison suggests that the 4'-methoxy modification confers a slower systemic clearance, potentially leading to a longer residence time and improved exposure.

Pharmacokinetics ADME Drug Development

Solubility Profile: High Solubility in DMSO and Ethanol Facilitates In Vitro Experimentation

For in vitro applications, the solubility of a compound in common laboratory solvents is a key practical consideration. 4'-Methoxyresveratrol exhibits high solubility in both DMSO and ethanol, reaching concentrations of 48 mg/mL (198.12 mM) at 25°C . This level of solubility is advantageous for preparing concentrated stock solutions and performing cell-based assays without precipitation issues.

Formulation Solubility In Vitro Assays

Optimal Research and Industrial Applications for 4'-Methoxyresveratrol Based on Differentiated Evidence


Cardiovascular Research: Anti-Thrombotic Drug Discovery

Given its dramatically enhanced anti-platelet activity (2.5 orders of magnitude greater than resveratrol against TRAP-induced aggregation) [3], 4'-Methoxyresveratrol is an ideal candidate for investigating novel anti-thrombotic mechanisms and developing more potent platelet aggregation inhibitors. Its superior potency allows for more sensitive assays and the exploration of lower, potentially safer, effective doses.

Cancer Chemoprevention Studies

The compound's potent inhibition of CYP1A1 (Ki = 0.16 μM), an enzyme critical for procarcinogen activation [3], positions it as a leading tool for chemoprevention research. Its ability to block the initial metabolic steps of carcinogenesis can be leveraged in in vitro and in vivo models to study cancer initiation and develop preventative strategies.

Inflammation and Immuno-Oncology: MAPK/AP-1 Pathway Analysis

4'-Methoxyresveratrol's unique ability to inhibit the AP-1 pathway and JNK/p38 activation, a profile distinct from that of Pterostilbene [3], makes it a specific and valuable chemical probe for dissecting the roles of these signaling cascades in inflammation and cancer. It enables researchers to selectively target these pathways without the confounding effects of ERK inhibition.

In Vivo Pharmacology and ADME Studies

The slower clearance of 4'-Methoxyresveratrol in rats (Cl ≈ 275-338 mL/min/kg) compared to resveratrol (Cl ≈ 1712 mL/min/kg) [3][4] suggests improved systemic exposure. This property makes it a more tractable compound for in vivo efficacy studies, potentially requiring less frequent dosing and yielding more robust pharmacokinetic/pharmacodynamic relationships.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4'-Methoxyresveratrol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.